molecular formula C23H15ClN4O2 B2753287 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291863-28-9

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one

Katalognummer: B2753287
CAS-Nummer: 1291863-28-9
Molekulargewicht: 414.85
InChI-Schlüssel: OGBKXGFCBUWTKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a phthalazin-1(2H)-one core substituted at the 2-position with a 2-methylphenyl group and at the 4-position with a 3-(2-chlorophenyl)-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a well-known pharmacophore and carboxylic acid bioisostere, valued for its ability to improve pharmacokinetic properties and engage in key hydrogen bonding interactions with biological targets . Compounds containing the phthalazinone scaffold fused with 1,2,4-oxadiazole systems have demonstrated potential pharmacological relevance. The rigid, electron-rich aromatic architecture of this compound suggests potential for selective binding interactions with enzymes and receptors, making it a valuable intermediate for developing bioactive molecules . Research on structurally similar compounds has identified potent inhibitory activity against nucleotide pyrophosphatase/phosphodiesterase 3 (NPP3), an enzyme implicated in cancer immunotherapy, as well as ancillary inhibition of cancer-related carbonic anhydrases . This indicates that the compound may serve as a key scaffold for oncology and immunology research programs. This product is intended for non-human research and development applications only. It must be handled exclusively by technically qualified professionals. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or cosmetics.

Eigenschaften

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c1-14-8-2-7-13-19(14)28-23(29)16-10-4-3-9-15(16)20(26-28)22-25-21(27-30-22)17-11-5-6-12-18(17)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBKXGFCBUWTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a synthetic organic molecule that belongs to the class of phthalazinones and oxadiazoles. Its unique structural features contribute to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features:

  • A phthalazinone core, which is known for its diverse biological properties.
  • An oxadiazole ring, which is associated with various pharmacological activities including antimicrobial and anticancer effects.
  • A chlorophenyl group that enhances its lipophilicity and biological interactions.

The molecular formula for this compound is C19H16ClN3O2C_{19}H_{16}ClN_3O_2 with a molecular weight of approximately 357.80 g/mol.

Anticancer Activity

Research indicates that compounds containing oxadiazole and phthalazinone structures can exhibit significant anticancer properties. For instance, studies have shown that related compounds have demonstrated cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells.

CompoundCell LineIC50 (µM)Mechanism of Action
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-oneHCT-116< 50Induces apoptosis via caspase activation
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-oneHeLa< 45Inhibits cell cycle progression
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-y]-2-(2-methylphenyl)phthalazin-1(2H)-oneMCF-7< 60Promotes phosphatidylserine translocation

The anticancer mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of mitochondrial membrane potential. The presence of the chlorophenyl group enhances the interaction with cellular targets, which may lead to increased efficacy against resistant cancer cell lines.

Antimicrobial Activity

Compounds similar to 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one have shown promising antimicrobial properties. The oxadiazole moiety is particularly noted for its ability to inhibit bacterial growth and has been explored for potential use against resistant strains of pathogens.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects with IC50 values indicating strong potential as an anticancer agent.
    • Study Findings : A study reported that treatment with this compound resulted in increased apoptotic cell populations in HCT-116 and HeLa cells as evidenced by flow cytometry analysis.
  • Mechanism Exploration : Further investigations into the mechanism revealed that the compound affects key signaling pathways involved in cell survival and proliferation. This was supported by observations of altered cell cycle phases following treatment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of phthalazinone-oxadiazole hybrids. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues with Oxadiazole-Phthalazinone Scaffolds

Compound Name Substituents (Oxadiazole/Phthalazinone) Key Properties/Findings Reference
4-[3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl]-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) 4-Chlorophenethyl / Benzoimidazolone 72% yield, 99.01% purity; TRPA1/TRPV1 antagonist activity
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 4-Fluorophenyl / 2-Methylphenyl High binding affinity to Mycobacterium tuberculosis targets; favorable ADMET profile
2-{[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)phthalazin-1(2H)-one 2-Bromophenyl / 4-Methoxyphenyl Enhanced halogen-mediated interactions; unoptimized solubility
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 3-Bromophenyl / Phenyl Higher molecular weight (445.27 g/mol); potential steric hindrance
2-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 3-Methylphenyl / 3,4-Dimethylphenyl Increased hydrophobicity; limited solubility data

Key Observations

Substituent Effects on Bioactivity :

  • The 2-chlorophenyl group in the target compound provides a balance of electron-withdrawing character and moderate steric bulk, favoring receptor binding compared to bulkier 3-bromophenyl (e.g., ) or trifluoromethyl derivatives (e.g., ).
  • 4-Fluorophenyl analogs (e.g., ) exhibit higher binding affinities in anti-TB studies, likely due to fluorine’s electronegativity enhancing dipole interactions.

Synthetic Feasibility: Yields for oxadiazole-phthalazinone hybrids vary significantly (30–72% in ), with the target compound’s synthetic route unconfirmed but likely involving cyclization of amidoxime intermediates.

Physicochemical Properties :

  • Halogen Substitution : Bromine (e.g., ) increases molecular weight and polarizability but may reduce solubility. Chlorine offers a favorable compromise.
  • Methoxy Groups (e.g., ): Improve solubility but reduce membrane permeability due to increased polarity.

Pharmacokinetic Considerations :

  • Compounds with 2-methylphenyl (target) or piperidine-carboxamide (e.g., ) groups show enhanced metabolic stability compared to unsubstituted phenyl analogs.

Computational Insights

  • Noncovalent Interactions: Analysis using Multiwfn or similar tools reveals that the 2-chlorophenyl group engages in halogen bonding and π-π stacking, critical for target engagement .
  • Electrostatic Potential Maps: The oxadiazole ring’s electron-deficient nature enhances interactions with nucleophilic protein residues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Formation of the oxadiazole ring via cyclization using dehydrating agents like POCl₃ or acetic anhydride under reflux (70–90°C) .
  • Coupling the oxadiazole intermediate with the phthalazinone core via nucleophilic substitution or metal-catalyzed cross-coupling. Solvent choice (e.g., DMF or ethanol) and pH control (neutral to mildly acidic) are critical for regioselectivity .
  • Example protocol :
StepReagents/ConditionsYield (%)
Oxadiazole formation2-chlorobenzamide + NH₂OH·HCl, POCl₃, 80°C65–75
Phthalazinone couplingK₂CO₃, DMF, 100°C, 12 h50–60

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Look for diagnostic signals:
  • Phthalazinone C=O resonance at ~165–170 ppm (¹³C).
  • Oxadiazole protons as singlet(s) near δ 8.5–9.0 ppm (¹H) .
  • IR : Stretching vibrations for C=O (phthalazinone, ~1680 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) .
  • HRMS : Exact mass calculation for C₂₄H₁₆ClN₃O₂ (M+H⁺: 414.1002) to confirm molecular integrity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Anticancer : MTT assay (IC₅₀ evaluation in cancer cell lines, e.g., MCF-7 or HeLa) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or topoisomerases, given the phthalazinone scaffold’s DNA-binding potential .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Methodology :

  • DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Docking : Use AutoDock Vina to simulate binding to targets (e.g., PARP-1 or EGFR). Validate with experimental IC₅₀ correlations .
  • Example result : Docking scores ≤–8.0 kcal/mol suggest strong affinity for kinase domains .

Q. What strategies resolve contradictory bioactivity data across studies (e.g., variable IC₅₀ values)?

  • Methodology :

  • Data triangulation : Compare assays under standardized conditions (pH, serum content, cell passage number) .
  • Meta-analysis : Use tools like RevMan to aggregate data, identifying outliers via funnel plots .
  • Mechanistic validation : Perform knock-down/overexpression studies to confirm target specificity .

Q. How can X-ray crystallography elucidate the compound’s solid-state conformation, and what challenges arise during refinement?

  • Methodology :

  • Crystallization : Vapor diffusion (DCM/methanol) to obtain single crystals.
  • Refinement : Use SHELXL for structure solution. Challenges include:
  • Disorder in the 2-methylphenyl group; apply restraints to ADPs .
  • Twinning detection via PLATON; refine using TWIN/BASF commands .
  • Example metric : R1 ≤ 0.05 for high-resolution (<1.0 Å) data .

Q. What are the optimal conditions for scaling up synthesis while maintaining regiochemical purity?

  • Methodology :

  • Flow chemistry : Continuous flow reactors for oxadiazole formation (residence time: 30 min, 90°C) to minimize side reactions .
  • Process analytics : In-line FTIR to monitor intermediate formation .
  • Design of Experiments (DoE) : Use response surface modeling (e.g., Minitab) to optimize solvent ratio (DMF:H₂O) and catalyst loading .

Data Contradiction and Validation

Q. How to address discrepancies in reported solubility or stability profiles?

  • Methodology :

  • Solubility : Use shake-flask method with HPLC-UV quantification across solvents (e.g., DMSO, PBS). Compare with predicted LogP (e.g., ChemAxon) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .

Q. What statistical approaches validate the reproducibility of dose-response relationships in pharmacological studies?

  • Methodology :

  • Bland-Altman plots : Assess agreement between technical replicates .
  • ICC (Intraclass Correlation Coefficient) : Values >0.9 indicate high inter-experiment consistency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.